molecular formula C19H28O2 B8777052 Phenethyl undec-10-enoate CAS No. 72727-63-0

Phenethyl undec-10-enoate

Cat. No.: B8777052
CAS No.: 72727-63-0
M. Wt: 288.4 g/mol
InChI Key: BXLGKICTKQVKQF-UHFFFAOYSA-N
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Description

Phenethyl undec-10-enoate is an organic compound that belongs to the ester class of chemicals It is formed by the esterification of phenethyl alcohol and undec-10-enoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenethyl undec-10-enoate can be synthesized through several methods. One common approach involves the reaction of undec-10-enoic acid with phenethyl alcohol in the presence of a catalyst. The reaction typically requires an acid catalyst such as sulfuric acid or a base catalyst like sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete esterification.

Another method involves the transesterification of methyl undec-10-enoate with phenethyl alcohol. This reaction is catalyzed by a metal catalyst such as titanium tetraisopropoxide. The reaction is conducted at elevated temperatures to drive the transesterification process to completion.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale esterification reactors. The process involves the continuous feeding of phenethyl alcohol and undec-10-enoic acid into the reactor, along with the catalyst. The reaction mixture is heated and stirred to ensure thorough mixing and complete conversion to the ester. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Phenethyl undec-10-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid and phenethyl alcohol.

    Reduction: Reduction of the ester can yield the corresponding alcohols.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reaction is typically

Properties

CAS No.

72727-63-0

Molecular Formula

C19H28O2

Molecular Weight

288.4 g/mol

IUPAC Name

2-phenylethyl undec-10-enoate

InChI

InChI=1S/C19H28O2/c1-2-3-4-5-6-7-8-12-15-19(20)21-17-16-18-13-10-9-11-14-18/h2,9-11,13-14H,1,3-8,12,15-17H2

InChI Key

BXLGKICTKQVKQF-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCC(=O)OCCC1=CC=CC=C1

Origin of Product

United States

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